An In-depth Technical Guide to (S)-3-(4-Bromophenyl)piperidine Oxalate: A Key Intermediate in Modern Pharmaceutical Synthesis
An In-depth Technical Guide to (S)-3-(4-Bromophenyl)piperidine Oxalate: A Key Intermediate in Modern Pharmaceutical Synthesis
Introduction: Strategic Importance in Drug Development
(S)-3-(4-Bromophenyl)piperidine and its crystalline oxalate salt are pivotal chiral building blocks in contemporary medicinal chemistry. Their significance is most notably highlighted by their role as a key intermediate in the synthesis of Niraparib, a potent and orally active poly(ADP-ribose) polymerase (PARP) inhibitor.[1] Niraparib has demonstrated efficacy in the treatment of certain types of cancers, particularly those with BRCA-1 and -2 mutations, making the reliable synthesis and thorough characterization of its precursors a critical aspect of pharmaceutical development.[1] This guide provides a comprehensive overview of the chemical and physical properties of (S)-3-(4-Bromophenyl)piperidine oxalate, intended for researchers, scientists, and professionals in drug development. We will delve into its structural attributes, synthesis, and analytical characterization, offering insights grounded in established scientific principles and methodologies.
Molecular Structure and Physicochemical Properties
The structural integrity and physicochemical characteristics of (S)-3-(4-Bromophenyl)piperidine oxalate are fundamental to its application in multi-step syntheses. The molecule is comprised of a chiral piperidine ring substituted at the 3-position with a 4-bromophenyl group, which then forms an acid-base salt with oxalic acid.
Core Moiety: (S)-3-(4-Bromophenyl)piperidine
The free base, (S)-3-(4-Bromophenyl)piperidine, is the foundational component. Its stereochemistry at the C3 position of the piperidine ring is crucial for the biological activity of the final active pharmaceutical ingredient (API), Niraparib.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄BrN | [2] |
| Molecular Weight | 240.14 g/mol | [2] |
| CAS Number | 1335523-82-4 | [2] |
| Appearance | Solid | |
| Solubility | Very slightly soluble in water (0.72 g/L at 25 °C, calculated) | |
| Storage Conditions | Sealed in a dry environment at 2-8°C | [2] |
The Oxalate Salt: Enhancing Crystallinity and Handling
The formation of the oxalate salt is a strategic step in the manufacturing process. Oxalic acid is a common salt-forming agent in pharmaceutical development, often employed to improve the crystallinity, stability, and handling properties of a basic intermediate. While specific experimental data for the oxalate salt is not widely published in peer-reviewed literature, its properties can be inferred from general principles of salt formation and data from chemical suppliers.
| Property | Value (Expected/Supplier Data) | Source |
| Molecular Formula | C₁₃H₁₆BrNO₄ | Inferred |
| Molecular Weight | 330.18 g/mol | Inferred |
| CAS Number | 2803376-59-0 | |
| Appearance | Off-white solid | (for related hemioxalate) |
| Storage Conditions | Store at 0-8 °C | (for related hemioxalate) |
Synthesis and Manufacturing
The synthesis of (S)-3-(4-Bromophenyl)piperidine is a key challenge, requiring precise control of stereochemistry. Modern synthetic approaches have moved away from classical resolution towards more efficient enantioselective methods.
Enantioselective Synthesis of the Piperidine Core
A robust and scalable enantioselective synthesis is paramount for industrial production. Recent advancements have focused on the asymmetric functionalization of pyridine or its derivatives. A notable method involves a rhodium-catalyzed asymmetric reductive Heck reaction of aryl boronic acids with a dihydropyridine derivative, which provides access to enantioenriched 3-substituted tetrahydropyridines. These intermediates can then be reduced to the corresponding piperidines. This three-step process, involving partial reduction of pyridine, Rh-catalyzed asymmetric carbometalation, and a final reduction, has been demonstrated for the synthesis of precursors to Niraparib.
Caption: Enantioselective synthesis of (S)-3-(4-Bromophenyl)piperidine oxalate.
Experimental Protocol: Salt Formation
The conversion of the free base to the oxalate salt is typically a straightforward acid-base reaction. The following is a general, self-validating protocol based on standard laboratory procedures.
Objective: To prepare the crystalline oxalate salt of (S)-3-(4-Bromophenyl)piperidine for improved handling and purification.
Materials:
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(S)-3-(4-Bromophenyl)piperidine (1 equivalent)
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Oxalic acid (dihydrate or anhydrous, 1-1.1 equivalents)
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Solvent (e.g., isopropanol, ethanol, or acetone)
Procedure:
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Dissolution: Dissolve (S)-3-(4-Bromophenyl)piperidine in a suitable solvent (e.g., isopropanol) with gentle warming if necessary. The choice of solvent is critical and should be one in which the free base is soluble but the oxalate salt has limited solubility, especially at cooler temperatures.
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Acid Addition: Separately, dissolve oxalic acid in a minimal amount of the same solvent. Add the oxalic acid solution dropwise to the stirred solution of the piperidine derivative at room temperature or slightly elevated temperature.
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Precipitation: Upon addition of the oxalic acid, the oxalate salt should begin to precipitate. The reaction mixture can be stirred for a period (e.g., 1-2 hours) at room temperature and then cooled (e.g., to 0-5 °C) to maximize crystal formation.
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Isolation: Collect the precipitated solid by filtration (e.g., using a Büchner funnel).
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Washing: Wash the filter cake with a small amount of the cold solvent to remove any unreacted starting materials or soluble impurities.
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Drying: Dry the resulting crystalline solid under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Validation: The success of the salt formation can be confirmed by melting point determination (which should be sharp and higher than the free base) and the analytical techniques described in the following section.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity, purity, and stereochemistry of (S)-3-(4-Bromophenyl)piperidine oxalate.
Spectroscopic Analysis
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¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for both the piperidine and the bromophenyl moieties. The aromatic protons will likely appear as two doublets in the range of 7.0-7.6 ppm. The protons on the piperidine ring will appear as a series of multiplets in the aliphatic region (typically 1.5-3.5 ppm). The N-H protons of the piperidinium ion will likely be broadened and may appear downfield.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic and aliphatic carbons. The carbons of the bromophenyl ring will appear in the aromatic region (~120-145 ppm), with the carbon attached to the bromine atom being a key identifier. The piperidine carbons will be found in the aliphatic region (~25-55 ppm). The carboxylate carbon of the oxalate anion is expected to appear significantly downfield (in the range of 160-170 ppm).
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FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will provide information on the functional groups present. Key expected absorptions include N-H stretching bands for the piperidinium cation (around 3200-3400 cm⁻¹), C-H stretching for the aromatic and aliphatic groups (around 2800-3100 cm⁻¹), and strong C=O stretching bands for the oxalate carboxylate groups (typically in the region of 1600-1750 cm⁻¹).
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Mass Spectrometry (MS): Mass spectral analysis, likely using a soft ionization technique like Electrospray Ionization (ESI), will show the molecular ion peak for the free base, (S)-3-(4-Bromophenyl)piperidine, at m/z corresponding to [C₁₁H₁₄BrN+H]⁺. The oxalate anion would not typically be observed in positive ion mode.
Chromatographic Purity and Chiral Analysis
High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of (S)-3-(4-Bromophenyl)piperidine oxalate.
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Purity Analysis: A reverse-phase HPLC method, using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol), can be developed to separate the main component from any process-related impurities. Detection is typically performed using a UV detector.
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Chiral Analysis: To confirm the enantiomeric purity, a chiral HPLC method is required. This involves the use of a chiral stationary phase (CSP) that can differentiate between the (S) and (R) enantiomers. The mobile phase is typically a non-polar solvent system (e.g., hexane/isopropanol).
Caption: Analytical workflow for the characterization of the target compound.
Stability and Storage
The stability of (S)-3-(4-Bromophenyl)piperidine oxalate is a critical parameter for ensuring its quality over time. As a crystalline salt, it is expected to be more stable than the free base.
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Hygroscopicity: While generally stable, piperidinium salts can be hygroscopic. Therefore, it is recommended to store the material in a well-sealed container with a desiccant.
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Light Sensitivity: As a precautionary measure, it is advisable to store the compound protected from light to prevent any potential photochemical degradation.
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Thermal Stability: The thermal stability can be assessed using techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The oxalate salt is expected to have a well-defined melting point and be stable at typical storage and processing temperatures.
For long-term storage, it is recommended to keep the material in a cool, dry, and dark environment, such as a refrigerator (2-8 °C), under an inert atmosphere if necessary.
Conclusion
(S)-3-(4-Bromophenyl)piperidine oxalate is a fundamentally important intermediate in the synthesis of Niraparib and potentially other therapeutic agents. Its synthesis requires careful control of stereochemistry, and its characterization relies on a suite of modern analytical techniques. The formation of the oxalate salt provides a practical and efficient means of isolating and purifying this chiral building block in a stable, crystalline form suitable for large-scale pharmaceutical manufacturing. A thorough understanding of its chemical properties, as outlined in this guide, is essential for any scientist or researcher working with this key molecule.
References
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Qingmu Pharmaceutical. (S)-3-(4-Bromophenyl)piperidine Manufacturer and Supplier. Retrieved from [Link]
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U.S. Food and Drug Administration. (2017). ZEJULA (niraparib) capsules, for oral use. Retrieved from [Link]
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Home Sunshine Pharma. 3-(4-BroMophenyl)piperidine CAS 769944-72-1. Retrieved from [Link]
- Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
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MDPI. (2022). The Structure–Property Relationship of Pyrrolidinium and Piperidinium-Based Bromide Organic Materials. Molecules, 27(23), 8345. Retrieved from [Link]
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SCIRP. (2018). Synthesis, Characterization and Thermal Analysis of an Organic-Inorganic Hybrid Salt Involving Trans-Diaquabis(oxalato-κ2O1,O2)chromate(III) Complex Anion with Piperidinium as Counter Cation. Crystal Structure Theory and Applications, 7, 1-13. Retrieved from [Link]
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MDPI. (2025). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Molecules. Retrieved from [Link]
